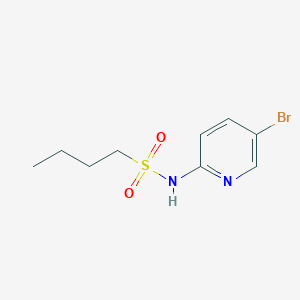
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. Inhibition of MMPs has been shown to have therapeutic potential in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide works by binding to the active site of MMPs and preventing them from cleaving ECM proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease states.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to inhibit other enzymes such as cathepsins and serine proteases. This compound has also been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of MMPs, which makes it useful for studying the role of MMPs in various disease states. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it may have off-target effects on other enzymes.
Future Directions
There are several future directions for research on N-(5-bromo-2-pyridinyl)-1-butanesulfonamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the use of MMP inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients. Additionally, there is interest in exploring the role of MMPs in other disease states, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-bromo-2-pyridinecarboxylic acid with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be converted to this compound using a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by blocking MMP activity. In arthritis research, this compound has been shown to reduce joint destruction and inflammation. In cardiovascular disease research, this compound has been shown to reduce atherosclerotic plaque formation and improve vascular function.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-2-3-6-15(13,14)12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVWYJADEPSILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)
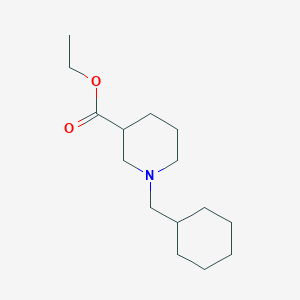
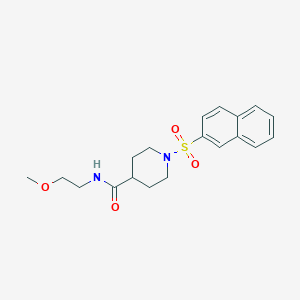
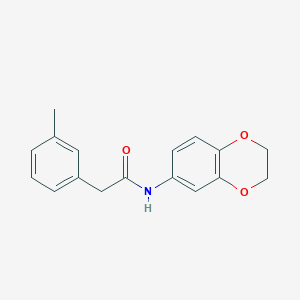
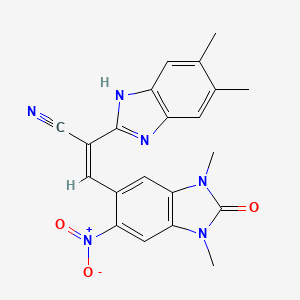
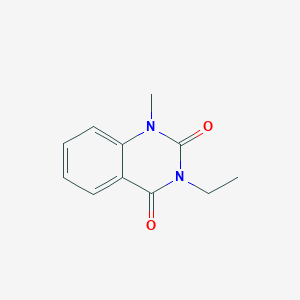
![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)